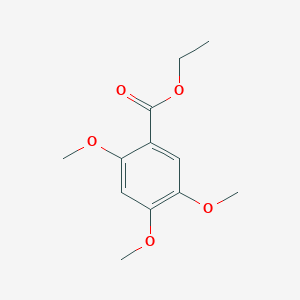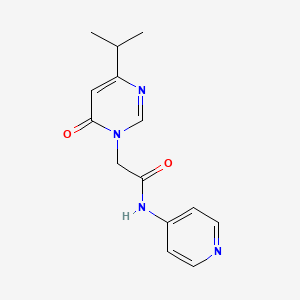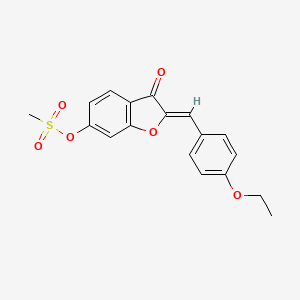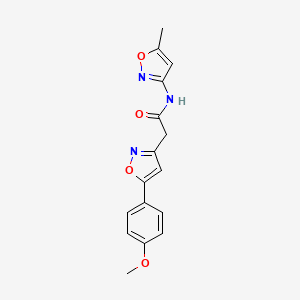![molecular formula C19H20N2O2S B2675571 3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-42-6](/img/structure/B2675571.png)
3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a phenylimino group, a thiazol group, and a propanol group . These groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the thiazol group might participate in nucleophilic substitution reactions, while the propanol group could be involved in elimination or oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a polar propanol group could make it somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Studies
Research has explored the molecular structure, spectroscopic data, and biological activity predictions through molecular docking of related compounds. Studies conducted on similar thiazole derivatives have utilized density functional theory (DFT) to optimize molecular geometry and analyze vibrational spectra. These studies provide insights into the intramolecular charge transfers, molecular electrostatic potential, and potential biological effects inferred from molecular docking results, highlighting their relevance in understanding the compound's interaction with biological targets (Viji et al., 2020).
Antioxidant and Anticancer Activity
Another area of interest is the evaluation of related compounds for antioxidant and anticancer activities. A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant activity, comparing favorably with known antioxidants like ascorbic acid. Furthermore, these derivatives exhibited cytotoxic effects against specific cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).
Corrosion Inhibition
The compound and its derivatives have also been assessed for their effectiveness as corrosion inhibitors. Experimental and computational studies have demonstrated their capacity to significantly reduce the corrosion rate of mild steel in acidic environments, indicating their potential industrial applications for protecting metals against corrosion (Olasunkanmi & Ebenso, 2019).
Selective Enzyme Inhibition
Additionally, derivatives of the mentioned compound have been found to inhibit 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This selective inhibition suggests potential therapeutic applications in treating conditions associated with inflammation (Bird et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-17-10-5-7-15(13-17)18-14-24-19(21(18)11-6-12-22)20-16-8-3-2-4-9-16/h2-5,7-10,13-14,22H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGXFHCDFDSVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)


![1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone](/img/structure/B2675497.png)

![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide](/img/structure/B2675499.png)

![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)
![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)
